molecular formula C14H9ClN2O2 B1171673 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone CAS No. 1151-84-4

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

Cat. No.: B1171673
CAS No.: 1151-84-4
M. Wt: 272.68 g/mol
InChI Key:
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Description

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is a useful research compound. Its molecular formula is C14H9ClN2O2 and its molecular weight is 272.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Quinazolines, including derivatives similar to 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, have been explored for their potential anticonvulsant properties. For instance, a study synthesized 2-methyl-3-(3,5-diallyl-4-hydroxyphenyl)-4-quinazolones and evaluated their anticonvulsant activity against pentylene-tetrazol-induced seizures in mice, highlighting the relevance of quinazolines in seizure management research (Rastogi et al., 1978).

Anticancer Activity

Several quinazoline derivatives have demonstrated significant anticancer potential. Research involving 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline, a structurally related compound, indicated potent cytotoxic effects on human tumor cell lines, such as HeLa cells. This suggests the importance of quinazolines in cancer research (Ovádeková et al., 2005).

Antiviral Activity

Quinazolines have also been investigated for their antiviral properties. A study synthesized quinazolines with antiviral activity against viruses like Japanese encephalitis virus and Herpes simplex virus, both in vitro and in vivo, demonstrating the potential of quinazolines in antiviral therapies (Pandey et al., 2008).

Antihypertensive Properties

Research on quinazolines linked with isoxazole has shown promising results in antihypertensive studies. These compounds have been tested in vivo on albino rats, revealing their potential in managing hypertension (Rahman et al., 2014).

Phosphodiesterase Inhibition

Quinazoline derivatives have been studied for their role as cyclic GMP phosphodiesterase inhibitors. These inhibitors have potential therapeutic applications in vascular diseases, as they can induce relaxation in coronary arteries (Takase et al., 1994).

Safety and Hazards

The safety data sheet for “1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-8-5-6-12(18)10(7-8)13-16-11-4-2-1-3-9(11)14(19)17-13/h1-7,18H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFKPOUYBYDDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.